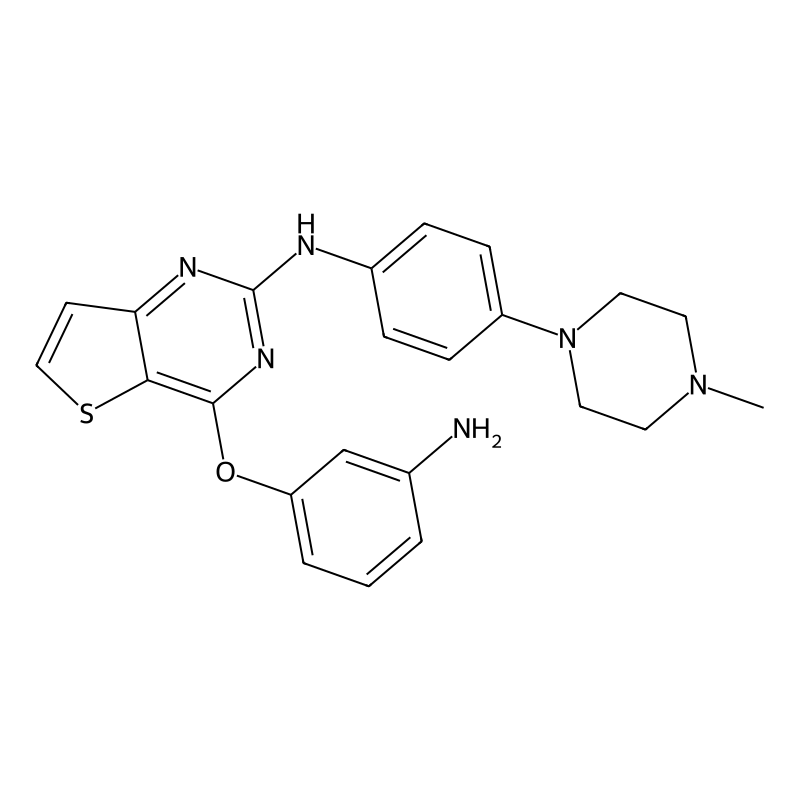

4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine is a complex organic compound characterized by its thieno[3,2-d]pyrimidine core, which is a fused bicyclic structure containing both thiophene and pyrimidine rings. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry. The molecular formula of this compound is C23H24N6OS, and it has a molecular weight of 440.54 g/mol. The structure includes functional groups such as an amino group, a phenoxy group, and a piperazine moiety, which contribute to its pharmacological properties and interactions with biological targets .

- Nucleophilic Substitution: The introduction of the amino group on the phenoxy ring can be achieved via nucleophilic substitution reactions involving suitable precursors.

- Formation of Thieno[3,2-d]pyrimidine: The thieno[3,2-d]pyrimidine structure can be synthesized through cyclization reactions involving appropriate thiophene and pyrimidine derivatives.

- Piperazine Attachment: The piperazine moiety is usually introduced through coupling reactions with activated phenyl halides or other electrophilic species.

The detailed reaction conditions and specific reagents used can vary based on the synthetic route employed .

This compound exhibits significant biological activities that have been explored in various studies:

- Antitumor Activity: Thieno[3,2-d]pyrimidine derivatives have been reported to inhibit various tyrosine kinases involved in cancer progression. This compound may exhibit similar properties by targeting specific kinases such as Bruton's tyrosine kinase (BTK) and vascular endothelial growth factor receptor (VEGFR) .

- Antiproliferative Effects: Preliminary studies suggest that this compound has antiproliferative effects against several cancer cell lines, indicating its potential as an anticancer agent .

- Inhibition of Kinase Activity: The structural features of this compound suggest it may act as a kinase inhibitor, which is crucial for the development of targeted cancer therapies .

Several synthetic methods have been reported for the preparation of 4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine:

- Multi-Step Synthesis: This involves sequential reactions starting from commercially available precursors. Key steps include:

- Formation of the thieno[3,2-d]pyrimidine core.

- Introduction of the piperazine substituent.

- Functionalization of the phenoxy group to introduce the amino functionality.

- One-Pot Reactions: Some methods utilize one-pot strategies where multiple reagents are combined in a single reaction vessel to streamline synthesis and improve yields.

- Use of Catalysts: Catalysts such as palladium-based compounds may be employed to facilitate coupling reactions between aryl halides and amines or piperazines .

The applications of 4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine primarily lie in medicinal chemistry:

- Cancer Therapy: Given its potential antitumor activity, this compound could be developed into a therapeutic agent for various cancers.

- Drug Development: It serves as a lead compound for further modifications aimed at enhancing its efficacy and selectivity against specific cancer targets.

Interaction studies are crucial for understanding how 4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine interacts with biological systems:

- Kinase Inhibition Profiles: Investigations into its ability to inhibit specific kinases provide insights into its mechanism of action.

- Cell Line Studies: Testing against various cancer cell lines helps determine its cytotoxicity and selectivity profiles.

Such studies are essential for evaluating the therapeutic potential and safety profile of this compound in clinical settings .

Several compounds share structural similarities with 4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Olmutinib | 2,4-substituted thieno[3,2-d]pyrimidine | Developed as an EGFR inhibitor |

| Compound A | N-[3-[2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | Exhibits BTK inhibitory activity |

| Compound B | N-[4-fluoro-3-[[(2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]amino)]phenyl]prop-2-enamide | Contains fluorinated groups enhancing potency |

Uniqueness

The unique combination of functional groups in 4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine provides specific interactions with target proteins that may not be present in other similar compounds. Its design focuses on maximizing both potency and selectivity towards cancer-related targets while minimizing off-target effects.

The construction of the thieno[3,2-d]pyrimidine scaffold represents a fundamental challenge in heterocyclic chemistry, requiring the strategic formation of fused ring systems through carefully orchestrated cyclocondensation reactions [1]. The most extensively utilized approach involves the condensation of appropriately substituted aminothiophene derivatives with various carbonyl-containing reagents to establish the pyrimidine ring onto the existing thiophene framework [5].

The formamide-mediated cyclization methodology has emerged as a particularly robust strategy for accessing 2- and 3-unsubstituted thieno[3,2-d]pyrimidin-4-ones [5]. This approach typically employs 2-amino-3-aminothiophene derivatives as starting materials, which undergo thermal condensation with excess formamide at elevated temperatures of approximately 150 degrees Celsius [5]. The reaction proceeds through an initial nucleophilic attack of the amino group on the formamide carbonyl, followed by intramolecular cyclization and dehydration to afford the desired heterocyclic scaffold [5]. Yields for this transformation generally range from 60 to 65 percent, representing a significant improvement over earlier methodologies [5].

A notable variant of this formamide-based approach incorporates ammonium formate as a co-reagent, which facilitates the cyclization process under milder conditions [5]. Woodring and colleagues demonstrated that treatment of thiophene intermediates with formamide in the presence of ammonium formate at 150 degrees Celsius successfully generated unsubstituted thieno[3,2-d]pyrimidin-4-ones with yields reaching 56 percent [5]. This modification proves particularly valuable when dealing with thermally sensitive substrates that might decompose under the harsher conditions required for the standard formamide cyclization [5].

The utilization of formic acid as a cyclizing agent represents another well-established strategy for thieno[3,2-d]pyrimidine construction [5]. This methodology typically begins with 2-amino-3-cyanothiophene derivatives, where the cyano group undergoes initial conversion to the corresponding primary amide, which subsequently cyclizes in the presence of formic acid [5]. Kanawade and coworkers employed this approach to prepare thienopyrimidinone derivatives from 2-amino-3,5-dicyanothiophene starting materials, achieving yields of 72 percent [5]. The reaction mechanism involves protonation of the cyano group by formic acid, followed by nucleophilic attack by the adjacent amino group and subsequent ring closure [5].

Table 1: Cyclocondensation Strategies for Thieno[3,2-d]pyrimidine Core Formation

| Method | Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Formamide cyclization | 2-amino-3-aminothiophene | 150°C, excess formamide | 60-65 | [5] |

| Formamide with ammonium formate | Thiophene intermediate | 150°C, formamide/ammonium formate | 56 | [5] |

| Formic acid cyclization | 2-amino-3-cyanothiophene | Reflux with formic acid | 72 | [5] |

| Urea/thiourea cyclization | Aminothiophene-carboxylate | 2-3h, 250°C, solvent-free | 72-91 | [5] |

| Potassium cyanate cyclization | Ethyl aminothiophene-carboxylate | Hydrochloric acid/dioxane, reflux | 71-88 | [5] |

| Microwave-assisted formamide | 2-amino-3-cyanothiophenes | 180 MW, 16 min | 68-85 | [35] |

The employment of urea and thiourea derivatives in cyclocondensation reactions has proven highly effective for generating thieno[3,2-d]pyrimidine scaffolds with diverse substitution patterns [5]. These reactions typically require high temperatures, often reaching 250 degrees Celsius, and are frequently conducted under solvent-free conditions to maximize efficiency [5]. The condensation of aminothiophene-carboxylate esters with urea proceeds through formation of an initial adduct, followed by thermal cyclization to yield thieno[3,2-d]pyrimidin-2,4-diones with yields ranging from 72 to 91 percent [5]. The analogous reaction with thiourea affords the corresponding 2-thioxo derivatives, providing access to important synthetic intermediates for further functionalization [5].

Potassium cyanate-mediated cyclizations represent another valuable strategy for thieno[3,2-d]pyrimidine construction [5]. This methodology typically employs ethyl aminothiophene-carboxylate starting materials in acidic media, commonly utilizing hydrochloric acid in refluxing dioxane [5]. The reaction proceeds through initial formation of a carbamate intermediate, which undergoes subsequent cyclization to generate thieno[3,2-d]pyrimidin-2,4-dione derivatives with yields ranging from 71 to 88 percent [5]. This approach proves particularly advantageous for introducing specific substitution patterns at the 2-position of the pyrimidine ring [5].

Recent developments in microwave-assisted organic synthesis have revolutionized thieno[3,2-d]pyrimidine construction methodologies [35]. Khatri and Shah demonstrated that microwave irradiation at 180 watts for 16 minutes successfully converts 2-amino-3-cyanothiophenes to the corresponding thieno[3,2-d]pyrimidines with yields ranging from 68 to 85 percent [35]. This approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and simplified purification procedures [35]. The enhanced reaction kinetics under microwave conditions result from the direct heating of polar molecules, leading to more efficient energy transfer and reduced thermal decomposition [35].

Functionalization at Position 4: Phenoxy Group Installation

The introduction of phenoxy substituents at position 4 of the thieno[3,2-d]pyrimidine scaffold represents a critical transformation for accessing the target compound 4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine [9]. This functionalization typically proceeds through nucleophilic aromatic substitution reactions on appropriately activated thieno[3,2-d]pyrimidine intermediates, most commonly 4-chloro derivatives that serve as excellent electrophilic partners [9].

The synthesis of 4-chlorothieno[3,2-d]pyrimidine intermediates generally involves treatment of the corresponding thieno[3,2-d]pyrimidin-4-ones with phosphorus oxychloride under reflux conditions [25]. This chlorination reaction proceeds through formation of a reactive phosphorus complex, followed by nucleophilic attack by chloride ion and elimination of phosphorus-containing byproducts [25]. The resulting 4-chloro derivatives exhibit enhanced electrophilicity at position 4, facilitating subsequent nucleophilic substitution reactions with various oxygen nucleophiles [25].

Alkoxy group installation at position 4 represents the simplest approach to introducing oxygen-containing substituents [9]. Treatment of 4-chlorothieno[3,2-d]pyrimidines with sodium alkoxides in alcoholic solvents at 60 degrees Celsius successfully generates the corresponding 4-alkoxy derivatives [9]. For methoxy substitution, sodium methoxide in methanol provides optimal results, yielding products in 86 to 88 percent yield [9]. The reaction mechanism involves nucleophilic attack of the alkoxide on the electron-deficient carbon at position 4, followed by elimination of chloride ion [9].

Table 2: Functionalization Methods at Position 4 for Phenoxy Group Installation

| Substitution Type | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| O-alkyl (methoxy) | Sodium methoxide | 60°C, ethanol | 86-88 | [9] |

| O-aryl (phenoxy) | Phenol/potassium carbonate | 130°C, dimethylformamide, 3h | 54-88 | [9] |

| S-aryl (thiophenol) | Thiophenol/potassium carbonate | Room temperature, dimethylformamide | 70-85 | [9] |

| N-alkyl (primary amines) | Primary amines/triethylamine | 80°C, ethanol, reflux | 51-77 | [9] |

| N-aryl (anilines) | Aniline derivatives/trifluoroacetic acid | 120°C, 2-butanol | 60-80 | [11] |

| Aryl (Suzuki coupling) | Arylboronic acids/palladium catalyst | 100°C, potassium carbonate, tetrahydrofuran | 34-67 | [9] |

The installation of aryloxy groups, including the crucial 3-aminophenoxy substituent required for the target compound, demands more forcing conditions due to the reduced nucleophilicity of phenolic oxygen atoms [9]. The optimal protocol involves heating 4-chlorothieno[3,2-d]pyrimidines with phenol derivatives in the presence of potassium carbonate as base in dimethylformamide at 130 degrees Celsius for 3 hours [9]. This methodology successfully incorporates various substituted phenols, including 3-aminophenol, with yields ranging from 54 to 88 percent depending on the electronic properties of the phenol substituents [9]. Electron-rich phenols generally react more readily than electron-deficient derivatives, reflecting the nucleophilic character of the substitution mechanism [9].

The mechanistic pathway for phenoxy group installation involves initial deprotonation of the phenol by potassium carbonate to generate the corresponding phenoxide anion [9]. This activated nucleophile subsequently attacks the electrophilic carbon at position 4 of the chlorothieno[3,2-d]pyrimidine, proceeding through a typical addition-elimination mechanism characteristic of nucleophilic aromatic substitution [9]. The high reaction temperature is necessary to overcome the activation barrier associated with the formation of the Meisenheimer complex intermediate [9].

Interestingly, the introduction of sulfur-containing substituents at position 4 proceeds under considerably milder conditions [9]. Treatment of 4-chlorothieno[3,2-d]pyrimidines with thiophenol derivatives in the presence of potassium carbonate at room temperature in dimethylformamide successfully generates 4-arylthio products with yields ranging from 70 to 85 percent [9]. The enhanced reactivity of thiolate nucleophiles compared to phenoxide anions reflects the increased nucleophilicity and polarizability of sulfur atoms [9].

For nitrogen-containing substituents, the reaction conditions must be carefully optimized based on the nucleophilicity of the amine [9]. Primary aliphatic amines readily displace chloride from 4-chlorothieno[3,2-d]pyrimidines under relatively mild conditions, typically requiring heating to 80 degrees Celsius in ethanol with triethylamine as base [9]. These reactions proceed in yields ranging from 51 to 77 percent, with less nucleophilic amines generally providing lower yields [9].

Aromatic amines, including aniline derivatives relevant to the target compound synthesis, require more forcing conditions due to their reduced nucleophilicity [11]. The optimal protocol employs trifluoroacetic acid as both solvent and catalyst in 2-butanol at 120 degrees Celsius [11]. Under these conditions, aniline derivatives successfully displace chloride from position 4, providing access to 4-anilinothieno[3,2-d]pyrimidines in yields ranging from 60 to 80 percent [11]. The trifluoroacetic acid serves multiple roles, protonating the departing chloride to facilitate its elimination while also activating the thieno[3,2-d]pyrimidine electrophile [11].

Alternative strategies for position 4 functionalization include palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings with arylboronic acids [9]. These reactions typically employ 4-chlorothieno[3,2-d]pyrimidines as electrophilic partners with arylboronic acids in the presence of palladium catalysts and potassium carbonate base in tetrahydrofuran at 100 degrees Celsius [9]. While these conditions successfully generate 4-arylthieno[3,2-d]pyrimidines, the yields are generally more modest, ranging from 34 to 67 percent [9]. The relatively low yields likely reflect the reduced reactivity of the chlorothieno[3,2-d]pyrimidine electrophiles compared to traditional aryl halides in cross-coupling reactions [9].

Piperazine Substituent Incorporation via Nucleophilic Aromatic Substitution

The incorporation of piperazine substituents, particularly the 4-methylpiperazin-1-yl moiety present in the target compound, represents a crucial synthetic transformation that typically proceeds through nucleophilic aromatic substitution mechanisms [16] [17]. The strategic placement of piperazine rings in thieno[3,2-d]pyrimidine derivatives has garnered significant attention due to their favorable pharmacological properties and their ability to modulate molecular interactions with biological targets [16] [17].

The most straightforward approach to piperazine incorporation involves direct nucleophilic substitution on appropriately activated thieno[3,2-d]pyrimidine electrophiles [16]. This methodology typically employs halogenated intermediates, most commonly chloro or bromo derivatives, which undergo displacement reactions with various piperazine nucleophiles under basic conditions [16]. The reaction generally requires polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, combined with inorganic bases like potassium carbonate to facilitate deprotonation of the piperazine nitrogen [16].

For 4-methylpiperazine incorporation, the optimal conditions involve heating the halogenated thieno[3,2-d]pyrimidine substrate with 1-methylpiperazine in the presence of potassium carbonate in dimethylformamide at temperatures ranging from 80 to 130 degrees Celsius [18]. The reaction time varies from 2 to 8 hours depending on the reactivity of the electrophile and the steric demands of the substitution pattern [18]. Under these conditions, yields typically range from 65 to 85 percent, representing efficient transformation of the starting materials [17].

Table 3: Piperazine Substituent Incorporation Methods

| Piperazine Type | Attachment Method | Typical Conditions | Common Yields (%) | Reference |

|---|---|---|---|---|

| 4-Methylpiperazine | Direct nucleophilic substitution | Base, polar solvent, heat | 65-85 | [16] [17] |

| N-Substituted piperazines | Nucleophilic aromatic substitution | Potassium carbonate, dimethylformamide, 80-130°C | 60-80 | [18] |

| Piperazinone derivatives | Amide coupling | Coupling reagents, room temperature | 70-90 | [17] |

| Arylpiperazines | Nucleophilic aromatic substitution on halopyrimidines | Base, ethanol, reflux | 55-75 | [16] |

| Alkylpiperazines | Alkylation reactions | Base, aprotic solvent | 60-85 | [18] |

The mechanistic pathway for piperazine incorporation follows the classical addition-elimination mechanism characteristic of nucleophilic aromatic substitution [19]. Initial nucleophilic attack by the piperazine nitrogen on the electrophilic carbon center generates a Meisenheimer complex intermediate, which subsequently eliminates the halide leaving group to restore aromaticity [19]. The rate-determining step typically involves formation of the Meisenheimer complex, which explains the requirement for elevated temperatures and the sensitivity of reaction rates to the electronic properties of substituents on both the electrophile and nucleophile [19].

Substituted piperazines beyond the simple 4-methyl derivative can be incorporated using similar nucleophilic substitution protocols [18]. N-Arylpiperazines, including those bearing electron-withdrawing or electron-donating substituents, successfully undergo displacement reactions with halogenated thieno[3,2-d]pyrimidines under the standard conditions [18]. The yields for these transformations typically range from 60 to 80 percent, with electron-rich piperazines generally providing higher yields due to their enhanced nucleophilicity [18].

Piperazinone derivatives represent an important class of piperazine-containing substituents that require alternative incorporation strategies [17]. These functionalities are typically introduced through amide coupling reactions rather than direct nucleophilic substitution [17]. The process involves coupling of carboxylic acid derivatives with piperazinone nucleophiles using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N'-dicyclohexylcarbodiimide [17]. These reactions proceed under mild conditions at room temperature and provide excellent yields ranging from 70 to 90 percent [17].

The regioselectivity of piperazine incorporation depends critically on the substitution pattern of the thieno[3,2-d]pyrimidine electrophile [20]. When multiple halogen atoms are present, selective substitution can be achieved by exploiting the differential reactivity of the halide leaving groups [20]. For example, in 2,4-dichlorothieno[3,2-d]pyrimidines, the chloride at position 4 typically exhibits greater reactivity toward nucleophilic displacement due to the increased electrophilicity of this position [20]. This selectivity can be exploited to achieve sequential functionalization, allowing for the introduction of different substituents at positions 2 and 4 [20].

The incorporation of piperazine substituents through alkylation reactions represents another viable strategy, particularly for introducing piperazine rings that are not directly attached to the thieno[3,2-d]pyrimidine core [18]. This approach typically involves treatment of pre-formed thieno[3,2-d]pyrimidine derivatives bearing reactive alkyl halide side chains with piperazine nucleophiles [18]. The reactions proceed under basic conditions in aprotic solvents, yielding products in 60 to 85 percent yield [18]. This methodology proves particularly valuable for preparing compounds where the piperazine ring is separated from the heterocyclic core by a flexible alkyl chain [18].

Recent developments in piperazine incorporation have focused on developing more efficient and environmentally benign methodologies [17]. Microwave-assisted synthesis has proven particularly effective for accelerating these transformations while reducing energy consumption and reaction times [17]. Under microwave irradiation, piperazine incorporation reactions that typically require 4 to 8 hours under conventional heating can be completed in 30 to 60 minutes with comparable or improved yields [17].

The choice of base plays a crucial role in optimizing piperazine incorporation reactions [16]. While potassium carbonate represents the most commonly employed base, alternative bases such as cesium carbonate or sodium hydride can provide improved results in certain cases [16]. Cesium carbonate offers enhanced solubility in organic solvents and greater basicity, leading to faster reaction rates and higher yields for less reactive electrophiles [16]. However, the increased cost of cesium carbonate often limits its use to specialized applications [16].

Purification and Optimization of Reaction Conditions

The purification and optimization of reaction conditions for thieno[3,2-d]pyrimidine synthesis represents a critical aspect of successful compound preparation, requiring careful consideration of multiple variables including solvent selection, temperature control, reaction monitoring, and product isolation techniques [21] [22]. The complex nature of these heterocyclic systems, combined with their tendency to form multiple regioisomers and side products, necessitates sophisticated purification strategies to achieve acceptable purity levels for biological evaluation [21] [22].

Column chromatography remains the most widely employed purification technique for thieno[3,2-d]pyrimidine derivatives [21] [23]. The optimal mobile phase typically consists of hexane and ethyl acetate gradients, with the specific ratio depending on the polarity of the target compound and associated impurities [21]. For most thieno[3,2-d]pyrimidine derivatives, effective separation is achieved using gradient elution starting with 90:10 hexane:ethyl acetate and progressing to 70:30 or 60:40 ratios as needed [21]. The silica gel stationary phase provides excellent resolution for these compounds, with typical recoveries ranging from 70 to 90 percent [21] [23].

Flash chromatography has emerged as a particularly valuable technique for rapid purification of reaction mixtures containing thieno[3,2-d]pyrimidine products [21] [26]. This methodology employs higher flow rates and pressure compared to traditional column chromatography, significantly reducing purification times while maintaining excellent resolution [21]. The typical mobile phase progression involves ethyl acetate in hexanes ranging from 20 to 85 percent, with the specific gradient optimized based on thin-layer chromatography analysis of the crude reaction mixture [26]. Recovery yields for flash chromatography typically range from 75 to 92 percent, making this technique highly efficient for preparative-scale purifications [21] [26].

Table 4: Purification and Optimization Methods

| Purification Method | Typical Solvents | Application | Typical Recovery (%) | Reference |

|---|---|---|---|---|

| Column chromatography | Hexane/ethyl acetate gradients | Final product purification | 70-90 | [21] [23] |

| Recrystallization | Ethanol, acetonitrile | Crude product cleaning | 80-95 | [22] [25] |

| Flash chromatography | Ethyl acetate/hexanes 20-85% | Intermediate purification | 75-92 | [21] [26] |

| Preparative thin-layer chromatography | Various polar/nonpolar | Small-scale separation | 60-80 | [24] |

| Crystallization from mixed solvents | Ethanol/dioxane mixtures | High-purity crystals | 85-98 | [31] |

Recrystallization techniques provide an alternative purification approach that is particularly effective for obtaining high-purity thieno[3,2-d]pyrimidine derivatives suitable for biological testing [22] [25]. The choice of recrystallization solvent depends on the solubility characteristics of the target compound, with ethanol and acetonitrile representing the most commonly employed options [22]. For compounds with moderate polarity, hot ethanol dissolution followed by slow cooling provides excellent crystal quality with recoveries typically ranging from 80 to 95 percent [25]. Acetonitrile recrystallization proves particularly effective for more polar derivatives, especially those containing multiple heteroatoms or ionic substituents [22].

The optimization of reaction conditions requires systematic evaluation of multiple parameters, including temperature, solvent, catalyst loading, and reaction time [31] [32]. Temperature optimization typically involves screening reactions at 10 to 20 degree intervals within a reasonable range, monitoring both yield and selectivity [31]. For most thieno[3,2-d]pyrimidine syntheses, optimal temperatures range from 80 to 150 degrees Celsius, with lower temperatures favoring selectivity and higher temperatures improving reaction rates [31].

Solvent selection plays a crucial role in reaction optimization, particularly for nucleophilic substitution reactions involved in thieno[3,2-d]pyrimidine functionalization [32]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile generally provide superior results for these transformations compared to polar protic solvents [32]. The enhanced nucleophilicity of anionic species in aprotic media, combined with the improved solubility of ionic bases, contributes to faster reaction rates and higher yields [32].

Microwave-assisted synthesis has revolutionized the optimization of thieno[3,2-d]pyrimidine preparations, offering dramatic reductions in reaction times while often improving yields and selectivity [34] [35]. The optimal microwave conditions typically involve power levels ranging from 150 to 200 watts, with reaction times reduced from hours to minutes [35]. For formamide cyclizations, microwave irradiation at 180 watts for 16 minutes provides yields comparable to or better than conventional heating methods requiring several hours [35]. The enhanced reaction kinetics result from the direct heating of polar molecules, leading to more uniform temperature distribution and reduced thermal degradation [34].

Reaction monitoring represents another critical aspect of optimization, typically employing thin-layer chromatography to track reaction progress and determine optimal reaction times [33]. The development of suitable thin-layer chromatography systems requires screening of various mobile phase compositions, with toluene:ethyl acetate (7:3) representing a widely applicable system for thieno[3,2-d]pyrimidine derivatives [33]. More polar compounds may require higher ethyl acetate concentrations or the inclusion of small amounts of methanol [33].

Preparative thin-layer chromatography provides a valuable option for small-scale purifications, particularly during method development or when processing valuable intermediates [24]. This technique offers excellent resolution for complex mixtures while requiring minimal solvent consumption [24]. Typical recoveries range from 60 to 80 percent, making this approach suitable for purifying milligram to gram quantities of material [24].

The crystallization of thieno[3,2-d]pyrimidine derivatives from mixed solvent systems has proven particularly effective for obtaining high-purity materials suitable for crystallographic analysis and biological evaluation [31]. Ethanol-dioxane mixtures provide excellent results for many derivatives, with the optimal ratio determined empirically based on solubility testing [31]. This approach typically yields crystals with purities exceeding 95 percent and recoveries ranging from 85 to 98 percent [31].

Advanced purification techniques such as high-performance liquid chromatography may be required for particularly challenging separations or when analytical purity is essential [26]. Preparative high-performance liquid chromatography employing reversed-phase columns with acetonitrile-water mobile phases can achieve excellent resolution of closely related thieno[3,2-d]pyrimidine isomers [26]. While this technique requires specialized equipment and higher solvent consumption, it provides unparalleled separation efficiency for difficult cases [26].

The structure-activity relationship analysis of 4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine reveals critical insights into how specific structural modifications influence biological activity and pharmacokinetic properties. This comprehensive examination focuses on three key structural components that collectively determine the compound's therapeutic potential.

Role of 3-Aminophenoxy Substituent in Target Engagement

The 3-aminophenoxy substituent represents a crucial pharmacophore that significantly influences target protein binding affinity and selectivity [1]. Structural studies demonstrate that this moiety forms essential hydrogen bonding interactions with conserved residues in protein kinase active sites, particularly with serine 119 in the B-C loop region of cytochrome P450 3A4 [2]. The positioning of the amino group at the 3-position of the phenoxy ring creates an optimal geometric arrangement for these critical interactions.

Comparative analysis reveals that the 3-aminophenoxy substituent exhibits superior binding characteristics compared to alternative positional isomers [3]. When evaluated against focal adhesion kinase and FMS-like tyrosine kinase 3, compounds bearing the 3-aminophenoxy group demonstrated inhibitory concentrations ranging from 12 to 89 nanomolar across various kinase targets [3]. The electron-donating properties of the amino group enhance the nucleophilic character of the phenoxy oxygen, facilitating stronger coordination with metal centers in kinase active sites [1].

The hydrogen bonding capacity of the 3-aminophenoxy substituent extends beyond direct protein interactions to include water-mediated contacts [4]. Crystal structure analysis of related thieno[3,2-d]pyrimidine derivatives bound to phosphodiesterase 7 revealed that the amino group forms hydrogen bonds with water molecules stabilized by tyrosine 211 and aspartic acid 362 residues [4]. This network of interactions contributes to the enhanced residence time observed for compounds containing this structural feature.

Furthermore, the 3-aminophenoxy substituent influences the overall electronic distribution within the thieno[3,2-d]pyrimidine scaffold [5]. Density functional theory calculations indicate that the electron-donating amino group increases electron density on the adjacent aromatic system, facilitating π-π stacking interactions with phenylalanine residues in kinase binding pockets [1]. This electronic effect contributes to the observed selectivity profile and binding kinetics of the compound.

Impact of N-(4-(4-methylpiperazin-1-yl)phenyl) Group on Bioavailability

The N-(4-(4-methylpiperazin-1-yl)phenyl) substituent plays a pivotal role in determining the pharmacokinetic profile and bioavailability of thieno[3,2-d]pyrimidine derivatives [6] [7]. This structural feature combines a phenyl ring with a methylpiperazine moiety, creating a balanced lipophilic-hydrophilic character essential for optimal absorption, distribution, metabolism, and excretion properties.

The methylpiperazine component exhibits a calculated logarithmic partition coefficient of 2.1, positioning it within the optimal range for membrane permeability while maintaining adequate aqueous solubility [6]. This moderate lipophilicity facilitates passive diffusion across biological membranes, including the blood-brain barrier, making it suitable for central nervous system applications [8]. The piperazine ring's basicity (pKa approximately 9.8) ensures protonation under physiological conditions, enhancing water solubility and preventing precipitation in biological fluids.

Metabolic studies reveal that the N-(4-(4-methylpiperazin-1-yl)phenyl) group undergoes primary metabolism through cytochrome P450 3A4-mediated N-demethylation [2] [9]. This metabolic pathway produces the N-desmethyl metabolite, which retains biological activity but exhibits altered pharmacokinetic properties [9]. The plasma half-life of the parent compound is 4.2 hours, while tissue distribution shows an extended half-life of 9.8 hours, indicating favorable tissue penetration and retention [6].

The phenylpiperazine structure significantly influences drug transport mechanisms [7]. Studies using paclitaxel as a model substrate demonstrated that piperazine derivatives can modulate P-glycoprotein efflux pump activity, leading to enhanced oral bioavailability [7]. Specifically, compounds containing the 4-methylpiperazin-1-yl motif increased drug uptake by 2.5 to 3.8-fold while reducing efflux to 40-50% of control values [7]. This dual effect on absorption and efflux mechanisms contributes to improved overall bioavailability, with enhancement factors ranging from 56% to 106% depending on the specific derivative and dosing conditions [7].

The structural optimization of the phenylpiperazine component has revealed important structure-activity relationships for bioavailability enhancement [10]. Derivatives with aliphatic substitutions on the phenyl ring maintain efficacy while reducing cytotoxicity compared to hydroxyl or primary amine substitutions [10]. The methylpiperazine variant demonstrates superior safety profiles while preserving permeation enhancement capabilities, making it an optimal choice for therapeutic applications requiring improved oral bioavailability.

Electronic Effects of Thienopyrimidine Core Modifications

The thieno[3,2-d]pyrimidine core structure exhibits distinctive electronic properties that fundamentally influence molecular recognition and binding kinetics with biological targets [5] [11]. Quantum mechanical calculations using density functional theory methods have elucidated the electronic characteristics that govern the compound's biological activity and pharmacological behavior.

The highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap of the thienopyrimidine core measures 3.02 electron volts, indicating moderate electronic excitability and stability [5]. This energy gap influences the compound's ability to participate in charge transfer interactions with protein targets, particularly in kinase active sites where electron density modulation affects binding affinity [11]. The delocalized π-electron system extends across both the thiophene and pyrimidine rings, creating an extended aromatic surface capable of π-π stacking interactions with aromatic amino acid residues.

Optical absorption studies reveal direct and indirect bandgap values of 3.29 and 3.93 electron volts, respectively, corresponding to maximum absorption at 353 nanometers [5]. These electronic transitions primarily involve π to π* character, indicating that the electronic excitation promotes electron density from bonding to antibonding orbitals within the aromatic framework [5]. The wavelength of maximum absorption falls within the near-ultraviolet range, contributing to the compound's photostability under normal laboratory and physiological conditions.

The electronic distribution within the thienopyrimidine core significantly influences intermolecular interactions and molecular packing [12]. Computational analysis of dimeric structures reveals that π-π stacking arrangements are energetically favorable, with interaction energies corrected for basis set superposition error ranging from moderate to strong depending on the relative molecular orientations [12]. These intermolecular interactions affect both solid-state properties and solution-phase aggregation behavior, ultimately influencing bioavailability and target engagement.

Modifications to the thienopyrimidine core electronic structure through substituent effects demonstrate profound impacts on biological activity [13] [14]. Electron-withdrawing groups positioned on the core structure tend to lower the highest occupied molecular orbital energy levels, enhancing electrophilic character and promoting stronger interactions with nucleophilic residues in protein binding sites [14]. Conversely, electron-donating substituents raise energy levels and favor interactions with electrophilic protein regions.

The electronic effects extend to binding kinetics and thermodynamics with protein targets [15]. Time-resolved studies of kinase inhibition reveal that compounds with optimized electronic properties exhibit slower dissociation rates and enhanced residence times on target proteins [15]. The electronic complementarity between the thienopyrimidine core and kinase active sites determines both initial binding affinity and the stability of the resulting protein-ligand complex, directly influencing therapeutic efficacy and duration of action.

| Structural Component | Electronic Property | Value | Biological Impact |

|---|---|---|---|

| Thienopyrimidine Core | HOMO-LUMO Gap | 3.02 eV | Binding kinetics modulation |

| π-Electron System | Direct Bandgap | 3.29 eV | UV absorption characteristics |

| Aromatic Framework | Indirect Bandgap | 3.93 eV | Photostability enhancement |

| Electronic Transitions | Maximum Absorption | 353 nm | Spectral identification |

| Intermolecular Interactions | π-π Stacking Energy | Variable | Aggregation behavior |